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Executive Summary
Ivosidenib (formerly AG-120, marketed as Tibsovo®) represents a landmark achievement in

precision medicine, being a first-in-class, potent, and selective oral inhibitor of the mutant

isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] Somatic mutations in the IDH1 gene,

particularly at the R132 residue, confer a neomorphic gain-of-function activity that leads to the

aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation

of 2-HG disrupts epigenetic regulation and cellular metabolism, ultimately impairing

hematopoietic differentiation and driving oncogenesis in various malignancies, including acute

myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][5][6] Developed by Agios

Pharmaceuticals, Ivosidenib selectively targets the mutated IDH1 enzyme, leading to a

significant reduction in 2-HG levels and the restoration of normal cellular differentiation.[7][8]

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of

action, synthesis, and clinical efficacy of Ivosidenib.

Discovery of Ivosidenib
The journey to discover Ivosidenib began with the identification of IDH1 mutations as key

drivers in several cancers.[3] The subsequent discovery that these mutations led to the
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production of the oncometabolite 2-HG provided a clear therapeutic hypothesis: inhibiting the

mIDH1 enzyme would deplete 2-HG and restore normal cellular function.

The discovery process followed a structured, multi-stage approach from initial screening to lead

optimization.[4]
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Caption: High-level workflow of the Ivosidenib discovery process.
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This rational drug design process, beginning with a high-throughput screening campaign

against the mIDH1 enzyme, identified initial hit compounds.[4] Through extensive medicinal

chemistry efforts in the hit-to-lead and lead optimization phases, these initial scaffolds were

refined to improve potency, selectivity, and pharmacokinetic properties, culminating in the

selection of Ivosidenib (AG-120) as the clinical candidate.[4]

Mechanism of Action
The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-

ketoglutarate (α-KG).[5] However, cancer-associated mutations in IDH1 result in a gain-of-

function, enabling the enzyme to convert α-KG to the oncometabolite 2-HG.[3][5]

Ivosidenib acts as a selective inhibitor of this mutated IDH1 enzyme. By binding to the mutant

enzyme, it blocks the catalytic activity responsible for 2-HG production.[5][9] The subsequent

reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases,

which play crucial roles in epigenetic regulation (e.g., histone and DNA demethylation).[3] This

restores normal gene expression patterns, leading to the differentiation of malignant cells, such

as myeloid blasts in AML, into mature, functional cells.[7][10]
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Caption: Signaling pathway of wild-type vs. mutant IDH1 and the inhibitory action of
Ivosidenib.

Quantitative Data
In Vitro Potency
Ivosidenib demonstrates high potency and selectivity for various IDH1-R132 mutants over the

wild-type (WT) enzyme.
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Target Enzyme IC50 (nM)

IDH1-R132H 12[9]

IDH1-R132C 13[9]

IDH1-R132G 8[9]

IDH1-R132L 13[9]

IDH1-R132S 12[9]

Wild-Type IDH1 >1000 (Inactive)[7]

Wild-Type IDH2 Inactive[7]

Table 1: In vitro inhibitory potency of Ivosidenib

against various IDH1 enzymes.

Clinical Efficacy in Acute Myeloid Leukemia (AML)
Clinical trials have established the efficacy of Ivosidenib both as a monotherapy and in

combination for patients with IDH1-mutated AML.
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Trial / Treatment
Arm

Patient Population Primary Endpoint Result

Phase 1

(NCT02074839)
R/R AML

Overall Response

Rate (ORR)
42%[1]

Complete Response

(CR)
22%[1]

AGILE Phase 3

(NCT03173248)

Newly Diagnosed

AML

Median Overall

Survival (OS)
29.3 months[11][12]

Ivosidenib +

Azacitidine

Placebo + Azacitidine
Median Overall

Survival (OS)
7.9 months[11][12]

CR Rate 47% vs 15%[12]

Table 2: Summary of

key clinical trial data

for Ivosidenib in AML.

Clinical Efficacy in Cholangiocarcinoma
Ivosidenib is also approved for previously treated, locally advanced or metastatic

cholangiocarcinoma with an IDH1 mutation.
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Trial / Treatment
Arm

Patient Population Primary Endpoint Result

ClarIDHy Phase 3

(NCT02989857)
Previously Treated

Median Progression-

Free Survival (PFS)
2.7 months[13]

Ivosidenib

Placebo
Median Progression-

Free Survival (PFS)
1.4 months[13]

Median Overall

Survival (OS)

10.3 months vs 7.5

months[13]

ProvIDHe Phase 3b
Previously Treated

(Real-World)
Median PFS 4.7 months[14]

Median OS 15.5 months[14]

Table 3: Summary of

key clinical trial data

for Ivosidenib in

Cholangiocarcinoma.

Synthesis of Ivosidenib
The chemical synthesis of Ivosidenib has been reported through various routes, with a notable

process published by Teva Pharmaceuticals that avoids column chromatography for the final

active pharmaceutical ingredient (API).[2] A key feature of this synthesis is a multi-component

Ugi reaction, followed by a Buchwald-Hartwig cross-coupling reaction.[2][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1680041#compound-name-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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